N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide

Medicinal Chemistry CXCR3 Antagonists Scaffold Hopping

Procure this exact N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide (CAS 1396713-00-0) to exploit its scaffold-hopping potential over pyrazinyl-piperazinyl-piperidine CXCR3 antagonists. Its piperidine core modulates basicity and off-target liability, while the picolinamide terminus imposes conformational constraint via intramolecular H-bonding. Ideal CNS screening anchor (XLogP 1.2) for developability profiling. Avoid generic analogs that lack this triple pharmacophoric pattern.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 1396713-00-0
Cat. No. B2535033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide
CAS1396713-00-0
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=CC=N2)C3=NC=CN=C3
InChIInChI=1S/C16H19N5O/c22-16(14-3-1-2-6-18-14)20-11-13-4-9-21(10-5-13)15-12-17-7-8-19-15/h1-3,6-8,12-13H,4-5,9-11H2,(H,20,22)
InChIKeyWSGQPQGQXLMPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide (CAS 1396713-00-0) – Procurement-Relevant Baseline Profile


N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is a synthetic small molecule (C16H19N5O, MW 297.35 g/mol) composed of a pyrazine ring linked via a piperidine spacer to a picolinamide (pyridine-2-carboxamide) terminal group [1]. The compound is catalogued in public chemistry databases as PubChem CID 71786545 and is primarily offered by chemical suppliers as a research-grade building block or screening compound. Its structural scaffold places it within a broad class of heterocyclic amides that have been explored in medicinal chemistry for diverse target interactions, including chemokine receptor antagonism and kinase inhibition; however, for this specific compound, no primary literature-derived biological activity data, X-ray co-crystal structures, or in vivo pharmacokinetic profiles have been identified in the public domain at the time of this analysis.

Procurement Risk: Why Generic N-Heterocyclic Amide Replacements Cannot Substitute for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide


In the absence of direct biological activity data for this compound, the risk of generic substitution is rooted in its structural singularity: the combination of an unsubstituted pyrazin-2-yl ring directly appended to the piperidine nitrogen, a methylene linker, and a terminal picolinamide group creates a unique pharmacophoric pattern. Closely related scaffolds, such as pyrazinyl-piperazinyl-piperidine arrays (reported in CXCR3 antagonist series [1]) or arylpiperazine-picolinamide conjugates (explored for serotonin receptor binding [2]), differ in critical structural parameters – namely the basicity of the central nitrogen, conformational flexibility of the linker, and the hydrogen-bonding topology of the terminal amide. These structural divergences can lead to substantial shifts in target recognition, selectivity, and physicochemical properties. Consequently, substituting this compound with a structurally approximate but constitutionally distinct analog risks invalidating experimental results in target-engagement assays and structure-activity relationship (SAR) campaigns, even when the compounds appear superficially similar.

Quantitative Differentiation Evidence for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide – Available Data Points and Critical Gaps


Structural Topology Divergence: Pyrazine-Piperidine vs. Common Pyrazine-Piperazine Scaffolds

The target compound features a direct C–N bond between the pyrazin-2-yl ring and the piperidine nitrogen, in contrast to the pyrazinyl-piperazinyl-piperidine linkage prevalent in a disclosed CXCR3 antagonist series [1]. This difference alters the amine basicity (piperidine pKa ~10 vs. piperazine pKa ~9.8 for the conjugate acid of the second nitrogen) and eliminates one potential hydrogen-bond donor site, which may translate into divergent target binding profiles and metabolic stability. No direct head-to-head pharmacological data exist for this specific compound.

Medicinal Chemistry CXCR3 Antagonists Scaffold Hopping

Physicochemical Property Differentiation: Computed Lipophilicity and Molecular Descriptors

The target compound has a computed XLogP3-AA value of 1.2 [1], placing it within the lower lipophilicity range for orally bioavailable CNS drugs (typically XLogP 2–5). In comparison, many related picolinamide derivatives bearing larger arylpiperazine moieties, such as N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) reported by Fiorino et al., exhibit higher calculated lipophilicity due to extended alkyl linkers and additional aromatic ring systems [2]. The lower LogP of the target compound may confer advantages in aqueous solubility and reduced non-specific protein binding, though this is a computational inference only.

ADME Druglikeness Physicochemical Profiling

Terminal Picolinamide vs. Pyridine-4-carboxamide Isosteres: Hydrogen-Bonding Topology Implications

The picolinamide (pyridine-2-carboxamide) group features an intramolecular hydrogen bond between the amide N–H and the pyridine nitrogen when the amide adopts an s-trans conformation, a property distinct from pyridine-3- or pyridine-4-carboxamide isomers. This conformational bias restricts the orientation of the terminal amide and can influence target binding in a way that nicotinamide (3-substituted) or isonicotinamide (4-substituted) analogs cannot replicate. Patents describing picolinamide-based TTX-S sodium channel blockers [1] and kinase inhibitors explicitly exploit this 2-substitution pattern for potency and selectivity, though the specific target compound has no published data in these contexts.

Bioisosterism Amide Conformation Target Recognition

Evidence-Based Application Scenarios for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide Procurement


Scaffold-Hopping Library Design for Chemokine Receptor Antagonist Optimization

The pyrazine-piperidine-picolinamide core of this compound presents a scaffold-hopping opportunity relative to the better-characterized pyrazinyl-piperazinyl-piperidine CXCR3 antagonists described by Nair et al. (2014) [1]. Incorporating this compound into a focused library allows medicinal chemists to probe the effect of replacing the piperazine central ring with a piperidine, potentially altering basicity, conformational flexibility, and off-target liability. Procurement of this specific building block enables systematic exploration of this scaffold transition, which would be impossible using the parent piperazine series compounds alone.

Physicochemical Property-Driven Hit Triage in CNS Drug Discovery Programs

With a computed XLogP of 1.2, this compound sits at the lower end of the lipophilicity range typical of CNS-active ligands. Procurement for inclusion in a CNS-focused screening deck can serve as a physicochemical anchor: its lower LogP may favor aqueous solubility and reduced phospholipidosis risk, making it a useful comparator against higher-LogP picolinamide analogs (e.g., those with extended arylpiperazine motifs [2]). Hits emerging from this scaffold may offer more favorable developability profiles from the outset of lead optimization.

Conformationally Constrained Amide Bioisostere Exploration in Kinase or Ion Channel Programs

The picolinamide terminus of the target compound provides a built-in conformational constraint via intramolecular hydrogen bonding, a feature exploited in TTX-S sodium channel blocker patents [3]. This compound is suitable for procurement as a key intermediate or final screening compound in programs focused on voltage-gated ion channels, kinases, or other targets where the orientation of the terminal amide group governs binding affinity and selectivity. It offers a direct structural alternative to analogs bearing 3- or 4-substituted pyridine carboxamides, which lack this conformational bias.

Custom Synthesis and Derivative Generation for Internal Lead Optimization

Given the absence of deep biological profiling for this compound in public databases, its procurement as a custom synthesis starting material or reference standard is strategically valuable for organizations with internal screening capabilities. The synthetic tractability of the piperidine-4-methanamine intermediate, combined with the commercial availability of the picolinamide and pyrazine building blocks, facilitates rapid derivatization at multiple diversification points (pyrazine ring, piperidine N-substituent, amide linkage) to generate proprietary SAR datasets that cannot be extracted from the literature.

Quote Request

Request a Quote for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.